molecular formula C19H22FN5O2 B2815887 8-(azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 505080-84-2

8-(azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2815887
CAS RN: 505080-84-2
M. Wt: 371.416
InChI Key: CGCCBCBPTRFACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C20H24FN5O2 . It has an average mass of 385.435 Da and a monoisotopic mass of 385.191406 Da .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antidepressant Properties : Compounds structurally related to purine derivatives have been synthesized and evaluated for their antidepressant activities. For example, the synthesis of various purine-2,6(3H,7H)-dione derivatives and their evaluation as antidepressant agents have been documented. These studies often explore the potential of such compounds in modulating neurotransmitter systems, particularly the serotonin system, which is a common target for antidepressant drugs (Khaliullin et al., 2018).

  • Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity : The biological evaluation of purine derivatives for their affinity towards serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity has been conducted. These studies aim to identify compounds with potential antidepressant and/or anxiolytic effects, highlighting the multifaceted therapeutic applications of purine-based compounds (Zagórska et al., 2016).

  • Fluorescence Emission Properties : Research on the fluorescence emission properties of 8-aza analogues of caffeine and theophylline, which are structurally similar to the compound , has shown their potential as fluorescent probes in enzymatic, receptor binding, and nucleic acid systems. This application is significant for biochemical research and diagnostics, indicating the broad utility of purine analogues in scientific investigations (Mędza et al., 2009).

Chemical Synthesis and Protective Groups

  • Synthetic Routes and Protective Groups : The synthesis of purine derivatives often involves complex chemical routes where protective groups play a crucial role. Studies detailing the use of thietanyl protection in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones provide insights into the methodologies applicable for modifying purine structures. These synthetic strategies are essential for creating derivatives with specific biological activities (Khaliullin & Shabalina, 2020).

properties

IUPAC Name

8-(azepan-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c1-23-16-15(17(26)22-19(23)27)25(12-13-6-8-14(20)9-7-13)18(21-16)24-10-4-2-3-5-11-24/h6-9H,2-5,10-12H2,1H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCCBCBPTRFACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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